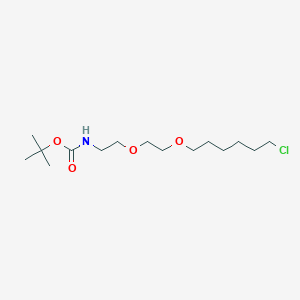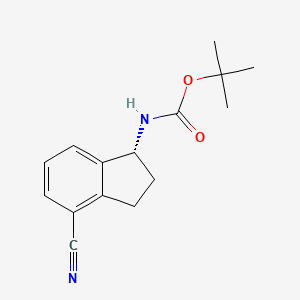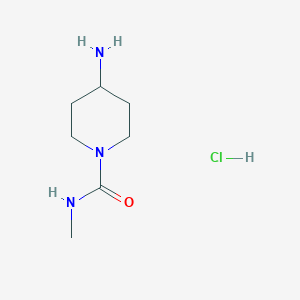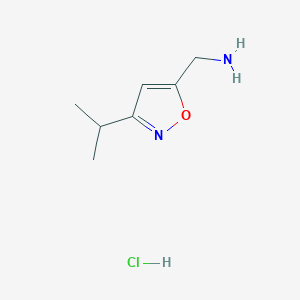
2-amino-N-(4-hydroxycyclohexyl)-2-methylpropanamide hydrochloride
Overview
Description
2-amino-N-(4-hydroxycyclohexyl)-2-methylpropanamide hydrochloride: is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound is characterized by its amino group, hydroxycyclohexyl moiety, and hydrochloride salt form, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(4-hydroxycyclohexyl)-2-methylpropanamide hydrochloride typically involves multiple steps, starting with the reaction of 4-hydroxycyclohexylamine with 2-methylpropanoic acid or its derivatives. The reaction conditions often require the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process may also include purification steps such as recrystallization or chromatography to ensure the final product's purity and quality.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(4-hydroxycyclohexyl)-2-methylpropanamide hydrochloride: can undergo various chemical reactions, including:
Oxidation: : The hydroxyl group on the cyclohexyl ring can be oxidized to form a ketone or aldehyde.
Reduction: : The amino group can be reduced to form an amine.
Substitution: : The compound can participate in nucleophilic substitution reactions, where the hydroxyl group or amino group is replaced by another functional group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate .
Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: : Nucleophiles like alkyl halides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: : Formation of cyclohexanone or cyclohexanal.
Reduction: : Formation of 2-amino-N-(4-hydroxycyclohexyl)-2-methylpropanamine .
Substitution: : Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-amino-N-(4-hydroxycyclohexyl)-2-methylpropanamide hydrochloride: has several applications in scientific research:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Investigated for its therapeutic potential in treating various diseases, such as inflammation and pain.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-amino-N-(4-hydroxycyclohexyl)-2-methylpropanamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to downstream effects in biological systems. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-amino-N-(4-hydroxycyclohexyl)-2-methylpropanamide hydrochloride: can be compared to other similar compounds, such as 2-amino-N-(4-hydroxycyclohexyl)benzamide and 4-(tert-butylcarbamate)cyclohexanol . While these compounds share structural similarities, This compound
List of Similar Compounds
2-amino-N-(4-hydroxycyclohexyl)benzamide
4-(tert-butylcarbamate)cyclohexanol
2-amino-N-(trans-4-hydroxycyclohexyl)benzamide
This compound's unique structure and reactivity make it a valuable tool in scientific research and industrial applications. Its versatility and potential for various uses highlight its importance in advancing our understanding of chemistry, biology, and medicine.
Properties
IUPAC Name |
2-amino-N-(4-hydroxycyclohexyl)-2-methylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-10(2,11)9(14)12-7-3-5-8(13)6-4-7;/h7-8,13H,3-6,11H2,1-2H3,(H,12,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPXFRGRISGKQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1CCC(CC1)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol](/img/structure/B1524936.png)






![tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1524948.png)

![(1R,3aS,6aR)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1524952.png)
